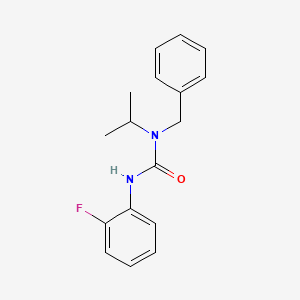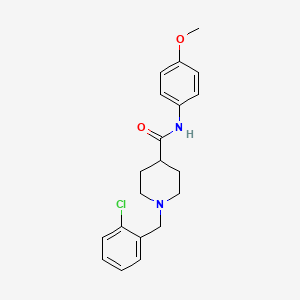
1-(4-NITROPHENYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-NITROPHENYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is a complex organic compound that features both nitrophenyl and pyridine-carbonyl functional groups attached to a piperazine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-NITROPHENYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to a phenyl ring.
Acylation: Attachment of the pyridine-carbonyl group to the piperazine ring.
Coupling Reactions: Combining the nitrophenyl and pyridine-carbonyl groups with the piperazine ring under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-NITROPHENYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under certain conditions to form different products.
Common Reagents and Conditions
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride (SnCl2).
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Reduction: Formation of 1-(4-aminophenyl)-4-(pyridine-3-carbonyl)piperazine.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1-(4-NITROPHENYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-NITROPHENYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE would depend on its specific biological target. Generally, compounds with nitrophenyl and pyridine-carbonyl groups can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The piperazine ring may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Nitrophenyl)piperazine: Lacks the pyridine-carbonyl group.
4-(Pyridine-3-carbonyl)piperazine: Lacks the nitrophenyl group.
1-(4-Aminophenyl)-4-(pyridine-3-carbonyl)piperazine: Reduced form of the nitrophenyl compound.
Uniqueness
1-(4-NITROPHENYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is unique due to the presence of both nitrophenyl and pyridine-carbonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-16(13-2-1-7-17-12-13)19-10-8-18(9-11-19)14-3-5-15(6-4-14)20(22)23/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJYMXIRIJWMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)
![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)


![4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)
![methyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)acetate](/img/structure/B4934300.png)
![2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4934305.png)
![N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4934313.png)
![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)
![5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4934335.png)

![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[4-(ETHYLSULFAMOYL)PHENYL]PROPANAMIDE](/img/structure/B4934346.png)
